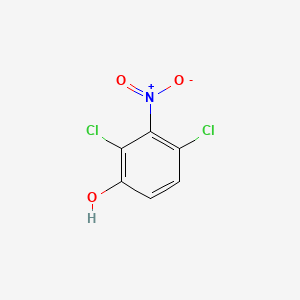

2,4-Dichloro-3-nitrophenol

描述

Overview and Research Significance within Substituted Nitrophenol Chemistry

2,4-Dichloro-3-nitrophenol is a distinct chemical entity within the broader class of substituted nitrophenols. These compounds, characterized by a phenol (B47542) ring substituted with one or more nitro groups and other atoms, are of significant interest in various scientific fields. consensus.appllojibwe.org The specific arrangement of the chloro and nitro groups on the phenolic ring of this compound imparts a unique set of chemical and physical properties that drive its relevance in academic and industrial research.

Substituted nitrophenols are recognized for their versatile applications as intermediates in the synthesis of a wide array of chemical products, including pharmaceuticals, agrochemicals, dyes, and pigments. cdc.govkajay-remedies.com The reactivity of the nitro and hydroxyl groups, influenced by the presence of chlorine atoms, makes these compounds valuable building blocks in organic synthesis. solubilityofthings.com For instance, related compounds like 2,4-dichloro-6-nitrophenol (B1219690) are utilized in producing chemical intermediates for pharmaceuticals and agrochemicals. solubilityofthings.com The study of specific isomers like this compound allows researchers to understand how the precise positioning of substituents affects the molecule's electronic structure, reactivity, and potential applications.

The environmental and toxicological aspects of substituted nitrophenols are also a significant area of research. llojibwe.org Due to their use in pesticides and other industrial applications, understanding their persistence, degradation, and biological interactions is crucial. consensus.app While specific research on this compound is not as extensive as for some of its isomers, its structural similarity to known antimicrobial and environmentally monitored compounds, such as 2,6-dichloro-4-nitrophenol (B181596), suggests its potential for similar biological activity and environmental relevance. solubilityofthings.com

Historical Context of this compound Investigations

The investigation of nitrophenols dates back to the development of synthetic organic chemistry. While specific historical milestones for this compound are not extensively documented, the broader history of dichloronitrophenols is linked to the expansion of the chemical industry in the 20th century. The synthesis of related compounds, such as 2,4-dichloro-3-methyl-6-nitrophenol, has been documented in the scientific literature, for example, in a 1993 publication in Synthetic Communications. tandfonline.com

The synthesis of dichloronitrophenols often involves multi-step processes, including chlorination, nitration, and hydrolysis, with early methods facing challenges in achieving high yields and purity. For instance, the synthesis of 2,4-dichloro-3-alkyl-6-nitrophenols has been explored through various routes, including the chlorination of 1-alkyl-4-nitrobenzenes followed by hydrolysis. google.com A patent filed in 1985 describes such a process for preparing 2,4-dichloro-3-alkyl-6-nitrophenols, highlighting the ongoing industrial interest in this class of compounds. google.com

A documented synthesis involving this compound is its use as a starting material for producing 2,4-dichloro-3-nitroanisole. prepchem.com This reaction, where the phenolic hydroxyl group is methylated, exemplifies the role of this compound as an intermediate in creating more complex molecules. The development of synthetic methods for related compounds, such as 2,4-dichloro-3-ethyl-6-nitrophenol (B1631114) from p-nitroethylbenzene, further illustrates the synthetic strategies employed for this class of chemicals. consensus.app

Scope and Objectives of the Academic Research Outline for this compound

The academic research landscape for this compound, while not as broad as for other nitrophenol isomers, is centered on several key areas that align with the general objectives of substituted nitrophenol chemistry. The primary scope of research involves its synthesis, characterization, and exploration as a chemical intermediate.

Key Research Objectives:

Development of Efficient Synthetic Routes: A primary objective is to establish practical and high-yield synthetic pathways to this compound. This includes the optimization of reaction conditions for the chlorination and nitration of precursors, as well as exploring novel catalytic methods. The synthesis of related compounds often involves multi-step reactions, and a key goal is to improve efficiency and reduce byproducts. tandfonline.com

Intermediate for Novel Compounds: Research focuses on utilizing this compound as a building block for more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a candidate for the synthesis of new dyes, polymers, and biologically active compounds. For example, its derivative, 2,4-dichloro-3-nitroanisole, has been synthesized from it. prepchem.com

Comparative Isomer Studies: A significant objective is to understand the influence of the specific substitution pattern of this compound on its physical and chemical properties in comparison to its isomers. This includes studying its reactivity, acidity, and spectroscopic characteristics to build a comprehensive understanding of structure-property relationships within the dichloronitrophenol family.

Potential Biological Activity Screening: Given that related substituted nitrophenols exhibit antimicrobial and herbicidal properties, an exploratory objective is to screen this compound for similar biological activities. solubilityofthings.comxdbiochems.com Such research would contribute to the discovery of new functional molecules for agricultural or pharmaceutical applications.

Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-3-1-2-4(10)5(8)6(3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNRZGZHZYONRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40608286 | |

| Record name | 2,4-Dichloro-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38902-87-3 | |

| Record name | 2,4-Dichloro-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-3-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2,4 Dichloro 3 Nitrophenol

Established Synthetic Routes for 2,4-Dichloro-3-nitrophenol Production

The synthesis of this compound, a valuable chemical intermediate, can be achieved through various established routes. These methods often involve a sequence of reactions, including chlorination, hydrolysis, and nitration, tailored to introduce the desired functional groups onto the phenolic ring.

Chlorination-Hydrolysis-Nitration Approaches for Alkyl-Nitrophenols

One prominent synthetic pathway involves the chlorination of an appropriate precursor followed by hydrolysis and nitration. For instance, 2,4-dichloro-3-alkyl-6-nitrophenols can be prepared from 1-alkyl-4-nitrobenzenes. google.com This process begins with the chlorination of the 1-alkyl-4-nitrobenzene in the presence of a catalyst. google.com Following the removal of the catalyst, the resulting chlorinated mixture undergoes hydrolysis to yield the desired 2,4-dichloro-3-alkyl-6-nitrophenol. google.com

A specific example is the synthesis of 2,4-dichloro-3-methyl-6-nitrophenol. This synthesis starts with the chlorination of p-nitrotoluene, which is then followed by hydrolysis with potassium hydroxide (B78521) in the presence of a phase transfer catalyst. tandfonline.comtandfonline.com This method has been shown to produce the target compound in high yield and purity. tandfonline.com The use of a phase transfer catalyst is crucial in this reaction. tandfonline.com

Catalytic Pathways Utilizing Specific Precursors and Solvents

Catalytic methods offer an alternative route to nitrophenols, often with improved selectivity and efficiency. The nitration of 2,6-dichlorophenol (B41786) can be carried out with high purity and yield by using an aqueous solution of nitric acid in a specific, water-immiscible, nonpolar aprotic solvent. google.com

A patented method describes the synthesis of 2,4-dichloro-5-nitrophenol (B104017) starting from tris(2,4-dichloro-5-nitro-phenyl) phosphate. google.com This process utilizes a rare earth triflate salt catalyst and a co-catalyst in an alcohol solvent. google.com The reaction proceeds at reflux temperature and, after cooling and filtration to remove the catalyst, the desired product is obtained by distillation. google.com This catalytic approach is reported to significantly increase the yield and purity of the final product compared to conventional hydrolysis methods. google.com

General Nitration Strategies for Phenolic Compounds

The direct nitration of phenolic compounds is a fundamental reaction in organic synthesis. A common method for the nitration of aromatic compounds is the use of a mixture of concentrated nitric acid and sulfuric acid. sid.ir However, for more reactive compounds like phenols, milder reaction conditions are often necessary to avoid oxidation. sid.ir

Various nitrating agents have been developed for this purpose. For example, antimony nitrate (B79036) has been shown to be an effective reagent for the nitration of phenols at room temperature, producing nitrophenols in moderate to high yields. sid.ir The reaction is typically fast and exothermic. sid.ir Another approach involves the use of an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid for the nitration of dichlorobenzenes, which can influence the isomer distribution of the resulting dichloronitrobenzene products. google.com

Advanced Synthetic Strategies and Green Chemistry Considerations

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of nitrophenols to reduce waste and avoid the use of hazardous reagents.

One study focused on an economical and environmentally friendly synthesis of nitrophenols by reacting phenol (B47542) with diluted nitric acid. ppaspk.org This method avoids the use of catalysts and solvents, which are common in conventional processes. ppaspk.org The reaction conditions, such as temperature and reaction time, were optimized to achieve a high yield of the desired nitrophenol products. ppaspk.org

The use of biocatalysts and green reducing agents is another area of active research. Plant extracts, containing phytochemicals capable of bioreducing metal ions, are being explored for the synthesis of metal nanoparticles. nih.gov These nanoparticles can then be used as catalysts in various chemical transformations, including the reduction of nitrophenols. nih.gov For example, a reduced graphene oxide/Fe3O4/Ag ternary nanohybrid has been prepared via a green synthesis method and demonstrated to be an efficient, magnetically recoverable catalyst for the reduction of 4-nitrophenol (B140041). researchgate.net

Derivatization Reactions and the Role of this compound as a Precursor

This compound serves as a key starting material for the synthesis of various other compounds, particularly aminophenol derivatives.

Reduction to Aminophenol Derivatives

The reduction of the nitro group in nitrophenols to an amino group is a crucial transformation that leads to the formation of valuable aminophenols. This reduction can be achieved using various catalytic systems.

The reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a well-studied model reaction used to evaluate the activity of different catalysts. mdpi.com Catalysts based on nanoparticles of metals such as gold, silver, and copper have shown significant activity in this reaction. mdpi.comnih.gov For instance, a nanocomposite catalyst containing palladium-nickel boride-silica and reduced graphene oxide has been shown to have high catalytic performance in the reduction of 4-nitrophenol. rsc.org The reduction of dinitrophenols and trinitrophenols to their corresponding di- and tri-aminophenols has also been reported. researchgate.net

The mechanism of this reduction has been investigated, with studies suggesting that water molecules, rather than the reducing agent itself (like NaBH4), can be the source of hydrogen for the newly formed amino group. Metal-free catalysts, such as N-doped graphene, have also been developed for the reduction of 4-nitrophenol to 4-aminophenol, offering a potentially more sustainable alternative to metal-based catalysts. scilit.net

Integration into Complex Organic Synthesis Pathways

This compound serves as a versatile building block in the intricate field of organic synthesis, providing a scaffold for the construction of more complex molecular architectures. Its utility stems from the presence of multiple reactive sites—a hydroxyl group, two chlorine atoms, and a nitro group—which can be selectively manipulated to introduce a variety of functional groups and to build elaborate carbocyclic and heterocyclic ring systems.

The strategic position of the substituents on the phenol ring governs its reactivity and allows for regioselective transformations. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly the displacement of the chlorine atoms. Conversely, the nitro group can be reduced to an amino group, which then acts as a powerful directing group for subsequent reactions or can be a key component in cyclization reactions to form nitrogen-containing heterocycles.

A significant application of this compound and its derivatives is in the synthesis of heterocyclic compounds. scispace.comnih.govresearchgate.net For instance, the reduction of the nitro group to an amine is a common first step. The resulting 3-amino-2,4-dichlorophenol (B1274150) can then undergo condensation reactions with various reagents to form fused heterocyclic systems. The amino and hydroxyl groups can participate in cyclization reactions with bifunctional reagents to construct rings such as oxazoles, thiazoles, or diazepines.

Furthermore, the chlorine atoms on the ring can be displaced by various nucleophiles. This allows for the introduction of a wide array of substituents, including alkoxy, aryloxy, and amino groups, thereby enabling the synthesis of a diverse library of substituted phenols. These substitution reactions are often facilitated by the electron-withdrawing nature of the nitro group.

One illustrative pathway involves the initial O-alkylation of the phenolic hydroxyl group. For example, this compound can be converted to 2,4-dichloro-3-nitroanisole. prepchem.com This protects the hydroxyl group and allows for selective reactions at other positions. Subsequently, the nitro group can be reduced, and the resulting aniline (B41778) derivative can be used in reactions such as the Vilsmeier-Haack reaction to introduce formyl groups, which are versatile handles for further transformations, including the construction of heterocyclic rings like pyrazoles and pyrimidones. scispace.com

Another synthetic strategy involves the catalytic hydrogenation of the nitro group in the presence of other functional groups. nih.gov This selective reduction is a key step in many multi-step syntheses, as it unmasks a reactive amino group while leaving the chloro substituents intact for subsequent cross-coupling reactions or nucleophilic substitutions.

The table below summarizes some of the key transformations and resulting products from the integration of this compound in complex organic syntheses.

| Starting Material | Reagents and Conditions | Key Intermediate(s) | Final Product Class |

| This compound | 1. Alkylation (e.g., (CH₃)₂SO₄, base) 2. Reduction (e.g., H₂, Pd/C) 3. Vilsmeier-Haack (POCl₃, DMF) | 2,4-Dichloro-3-nitroanisole, 3-Amino-2,4-dichloroanisole | Heterocyclic compounds (e.g., Pyrazoles, Pyrimidines) |

| This compound | Reduction (e.g., SnCl₂, HCl) | 3-Amino-2,4-dichlorophenol | Substituted anilines, Precursors for fused heterocycles |

| This compound | Nucleophilic Aromatic Substitution (e.g., NaOR, heat) | 2-Alkoxy-4-chloro-3-nitrophenol | Substituted nitrophenols |

These examples underscore the strategic importance of this compound as a precursor in the assembly of complex organic molecules, particularly in the realm of heterocyclic chemistry. The ability to selectively functionalize its various reactive sites provides a powerful tool for synthetic chemists.

Environmental Dynamics and Advanced Transformation Processes of 2,4 Dichloro 3 Nitrophenol

Environmental Occurrence and Distribution Patterns of 2,4-Dichloro-3-nitrophenol and Related Compounds

This compound is a chlorinated nitroaromatic compound. While specific data on the environmental occurrence and distribution of this compound is limited in publicly available literature, the presence of related chlorinated nitrophenols in various environmental compartments has been documented. These compounds are not typically produced commercially in large quantities but can be formed as transformation products of other widely used chemicals.

For instance, the related compound 2,4-dichloro-6-nitrophenol (B1219690) (DCNP) has been identified as an environmental transformation product of the common herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). mdpi.comunito.it The degradation of 2,4-D can lead to the formation of 2,4-dichlorophenol (B122985) (2,4-DCP), which can then undergo nitration in the environment to form nitrated derivatives like DCNP. unito.itmdpi.com Such photonitration processes, involving nitrate (B79036) and nitrite (B80452) ions under sunlight, are considered a possible pathway for the formation of these compounds in surface waters, such as in agricultural areas where the precursor herbicides are used. unito.itmdpi.com For example, 2,4-DCP and its nitrated product, 6-nitro-2,4-DCP, were detected at microgram per liter levels in the Rhône river delta in Southern France, an area with significant agricultural activity. unito.it

The environmental distribution of these compounds is influenced by their physicochemical properties. Chlorinated nitrophenols are generally more persistent and toxic than their parent compounds. semanticscholar.org Their presence in wastewater effluents is also a concern. nih.gov The environmental fate of these compounds is largely governed by degradation processes such as photochemical and microbial transformations.

Photochemical Degradation Mechanisms of this compound

The photochemical degradation of organic compounds in the aquatic environment can occur through two primary mechanisms: direct photolysis, where the molecule itself absorbs light and undergoes transformation, and indirect photolysis, which is mediated by photochemically produced reactive species.

Direct Photolysis Kinetics and Quantum Yield Determinations

Direct photolysis is a significant degradation pathway for many phenolic compounds. The efficiency of this process is determined by the compound's molar absorption coefficient and its photolysis quantum yield, which is the ratio of the number of molecules that react to the number of photons absorbed.

The kinetics of direct photolysis are often described by pseudo-first-order kinetics, where the degradation rate is proportional to the concentration of the pollutant.

Indirect Photolysis via Photo-Generated Reactive Species (e.g., Hydroxyl Radicals, Singlet Oxygen)

Indirect photolysis involves the reaction of the target compound with highly reactive transient species generated by the absorption of sunlight by other substances in the water, known as photosensitizers (e.g., dissolved organic matter, nitrate ions). The most important of these reactive species in natural waters are hydroxyl radicals (•OH) and singlet oxygen (¹O₂).

Studies on the isomer 2,4-dichloro-6-nitrophenol (DCNP) have determined the second-order reaction rate constants with these species. The rate constant for the reaction of the anionic form of DCNP with hydroxyl radicals is (2.8 ± 0.3) × 10⁹ M⁻¹ s⁻¹, and with singlet oxygen, it is (3.7 ± 1.4) × 10⁹ M⁻¹ s⁻¹. nih.govacs.org These high rate constants indicate that indirect photolysis can be a major degradation pathway for DCNP, with the relative importance of each reactive species depending on the specific water chemistry. In waters with low dissolved organic matter, reaction with hydroxyl radicals is expected to dominate, while in organic-rich waters, singlet oxygen may be the primary oxidant. nih.govacs.org

Table 1: Reaction Rate Constants of 2,4-dichloro-6-nitrophenol (anionic form) with Reactive Species

| Reactive Species | Rate Constant (M⁻¹ s⁻¹) |

|---|---|

| Hydroxyl Radical (•OH) | (2.8 ± 0.3) × 10⁹ |

| Singlet Oxygen (¹O₂) | (3.7 ± 1.4) × 10⁹ |

| Triplet state of anthraquinone-2-sulfonate | (1.36 ± 0.09) × 10⁸ |

Data for the isomer 2,4-dichloro-6-nitrophenol nih.govacs.org

Identification and Mechanistic Elucidation of Phototransformation Products

The phototransformation of chlorinated nitrophenols can lead to a variety of products through different reaction pathways. For the related compound 2,4-dichloro-6-nitrophenol (DCNP), photolysis has been shown to generate several intermediates through photoreduction, photonucleophilic substitution, photoionization, and dimerization. nih.gov

The primary photochemical mechanisms are believed to involve photoionization from the singlet excited state and heterolytic carbon-chlorine bond cleavage in the triplet excited state. nih.gov The phototransformation of other related compounds, such as 4-nitrophenol (B140041), in the presence of chlorine can lead to the formation of chlorinated and hydroxylated products. mdpi.com For instance, the UV/HOCl process applied to 4-nitrophenol resulted in the formation of 2-chloro-4-nitrophenol (B164951) and 2,6-dichloro-4-nitrophenol (B181596), as well as hydroxylated and dinitrated products. mdpi.com The proposed transformation pathways include electrophilic substitution, hydroxylation, and nitration. mdpi.com

Influence of Environmental Matrix Components on Photodegradation Efficacy

The efficiency of photodegradation in natural environments is significantly influenced by the composition of the water matrix. Dissolved organic matter (DOM), such as humic and fulvic acids, can have a dual role in the photodegradation of pollutants.

On one hand, DOM can act as a photosensitizer, absorbing sunlight and generating reactive species like hydroxyl radicals and singlet oxygen, thus promoting indirect photolysis. On the other hand, DOM can inhibit direct photolysis by acting as a light screen, competing with the pollutant for photons. nih.gov For example, the presence of Suwannee River natural organic matter (SRNOM) was found to inhibit the direct photolysis of 2,4-dichloro-6-nitrophenol (DCNP). nih.gov

Inorganic ions present in the water can also affect photodegradation rates. For instance, chloride ions can react with hydroxyl radicals to form less reactive species, potentially reducing the rate of indirect photolysis. Conversely, nitrate ions can be a source of hydroxyl radicals upon photolysis, enhancing the degradation of some compounds.

Microbial Biotransformation and Biodegradation Pathways of this compound

Microbial degradation is a key process in the natural attenuation of many organic pollutants. While specific studies on the microbial biotransformation of this compound are scarce, research on related chlorophenols and nitrophenols provides insights into potential degradation pathways.

Bacteria capable of degrading chlorophenols and their derivatives have been isolated from various environments. d-nb.info The degradation of these compounds is often initiated by mono- or dioxygenase enzymes that introduce hydroxyl groups to the aromatic ring, making it more susceptible to cleavage.

For chlorinated phenols, a common pathway involves the hydroxylation of the aromatic ring to form a chlorocatechol. d-nb.info For example, the degradation of 2,4-dichlorophenol (2,4-DCP) often proceeds through the formation of 3,5-dichlorocatechol, which is then subject to ring cleavage. d-nb.info The subsequent steps involve a series of enzymatic reactions that ultimately lead to the mineralization of the compound to carbon dioxide, water, and chloride ions. d-nb.info

In the case of nitrophenols, biodegradation can proceed via two main routes: the reduction of the nitro group to an amino group, or the oxidative removal of the nitro group as nitrite. researchgate.net For instance, the degradation of 2,4-dinitrophenol (B41442) (2,4-DNP) by some bacteria involves the initial reduction to 2-amino-4-nitrophenol. hibiscuspublisher.com Other bacteria can mineralize 2,4-DNP through the release of nitrite ions. hibiscuspublisher.com

A Rhodococcus imtechensis strain has been shown to degrade 2-chloro-4-nitrophenol, involving both oxidative and reductive mechanisms, with chlorohydroquinone (B41787) and hydroquinone (B1673460) identified as intermediates. acs.org Given the structural similarities, it is plausible that the microbial degradation of this compound would involve a combination of these pathways, including initial hydroxylation, dechlorination, and reduction or removal of the nitro group. The presence of two chlorine atoms and a nitro group on the aromatic ring likely makes this compound more resistant to microbial attack compared to simpler phenols.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dichloro-6-nitrophenol (DCNP) |

| 2,4-dichlorophenoxyacetic acid (2,4-D) |

| 2,4-dichlorophenol (2,4-DCP) |

| 6-nitro-2,4-DCP |

| 4-nitrophenol |

| 2-chloro-4-nitrophenol |

| 2,6-dichloro-4-nitrophenol |

| 3,5-dichlorocatechol |

| 2,4-dinitrophenol (2,4-DNP) |

| 2-amino-4-nitrophenol |

| chlorohydroquinone |

| hydroquinone |

| Humic Acid |

| Fulvic Acid |

| Suwannee River natural organic matter (SRNOM) |

| Hydroxyl Radical |

| Singlet Oxygen |

Advanced Oxidation Processes (AOPs) for the Remediation of this compound Contamination

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants.

The Fenton process, which involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂), is a well-established AOP for treating various industrial wastewaters. The photo-Fenton process enhances the degradation rate by using UV-visible light to photoreduce Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing more hydroxyl radicals.

Studies on compounds structurally related to this compound demonstrate the effectiveness of these systems. The degradation of 2,4-dinitrophenol was significantly faster with the photo-Fenton process compared to the conventional Fenton reaction, with the time required for 90% conversion decreasing from 12 to 6 minutes with the addition of UV radiation. kirj.ee For a mixture of 2,4-dichlorophenol (2,4-DCP), phenol (B47542), and 2,4-D, the photo-Fenton process proved effective even when starting at a neutral or alkaline pH, which is advantageous for industrial applications. ufrn.brnih.gov

The efficiency of the Fenton process is highly dependent on pH, with an optimal range typically between 2.5 and 3.0. ufrn.br The concentrations of both Fe²⁺ and H₂O₂ are also critical parameters that need to be optimized for efficient degradation. kirj.ee Research on the degradation of 2-chloro-4-nitrophenol and 4-chloro-2-nitrophenol (B165678) using a heterogeneous photo-Fenton-like catalyst showed nearly 100% degradation with the photo-Fenton process, compared to about 70% with the Fenton process alone, as indicated by the disappearance of color. researchgate.net

Table 3: Comparative Degradation of Related Phenolic Compounds by Fenton and Photo-Fenton Processes

| Compound | Process | Key Findings | Reference |

| 2,4-Dinitrophenol | Fenton vs. Photo-Fenton | Photo-Fenton was twice as fast as Fenton for 90% degradation. | kirj.ee |

| 2,4-Dichlorophenol (in mixture) | Photo-Fenton | Effective degradation achieved even starting at alkaline pH. | ufrn.brnih.govnih.gov |

| 2-Chloro-4-nitrophenol | Fenton vs. Photo-Fenton | ~70% degradation with Fenton; ~100% with photo-Fenton. | researchgate.net |

| 4-Chloro-2-nitrophenol | Fenton vs. Photo-Fenton | ~70% degradation with Fenton; ~100% with photo-Fenton. | researchgate.net |

UV-based AOPs, such as UV/H₂O₂ and UV/O₃, are effective for the destruction of a wide range of organic pollutants. In the UV/H₂O₂ process, UV photolysis of hydrogen peroxide generates hydroxyl radicals. conicet.gov.arnih.gov In the UV/O₃ process, UV radiation enhances the decomposition of ozone into hydroxyl radicals. ub.edutandfonline.com

The degradation of various nitroaromatic compounds, including 2,4-dinitrophenol and other nitrophenols, has been successfully achieved using these methods. kirj.eeconicet.gov.ar The combination of O₃/UV/H₂O₂ has been reported to be the most effective among ozone-based AOPs for the degradation of nitrophenols. kirj.eeresearchgate.net The degradation rate in these systems is influenced by factors such as the concentration of the oxidant (H₂O₂ or O₃), pH, and UV intensity. kirj.eetandfonline.com

For instance, in the degradation of 2,4-dinitrophenol, the rate of the O₃/UV/H₂O₂ process was dependent on the H₂O₂ concentration, with higher concentrations leading to faster degradation. kirj.ee The efficiency of degradation for different phenols in a UV/O₃ system at low and neutral pH followed the order: 2,4-dichlorophenol > 2-chlorophenol (B165306) > 2-nitrophenol (B165410). tandfonline.com This suggests that the degree and position of substitution on the phenol ring significantly affect the reactivity towards hydroxyl radicals. The UV/H₂O₂ process has been shown to achieve considerably faster degradation rates for nitroaromatic compounds compared to direct UV photolysis alone. csbsju.edu

Table 4: Performance of UV-Based AOPs on Related Nitroaromatic and Chlorinated Phenols

| Compound | Process | Key Observations | Reference |

| 2,4-Dinitrophenol | O₃/UV/H₂O₂ | Degradation rate increased with higher H₂O₂ concentration. | kirj.ee |

| Nitrophenols (general) | O₃/UV/H₂O₂ | Most effective ozone-based AOP for degradation. | researchgate.net |

| 2,4-Dichlorophenol | UV/O₃ | Faster degradation compared to 2-chlorophenol and 2-nitrophenol at acidic/neutral pH. | tandfonline.com |

| Nitroaromatic Compounds | UV/H₂O₂ | Significantly faster degradation than direct UV photolysis. | conicet.gov.arcsbsju.edu |

Sulfate (B86663) Radical-Anion Induced Oxidation Processes

Sulfate radical-anion (SO₄•⁻) based AOPs are an effective technology for the degradation of organic contaminants in water and soil. google.com The sulfate radical possesses a high redox potential (2.5–3.1 V) and a longer half-life (30–40 µs) compared to the hydroxyl radical (•OH), allowing for more effective interaction with target compounds. rsc.org These radicals are typically generated through the activation of persulfate (PS) or peroxymonosulfate (B1194676) (PMS) by methods such as heat, UV radiation, or transition metal catalysis. google.comrsc.org

It is plausible that the degradation of this compound by sulfate radicals would proceed efficiently, likely initiated by an electron transfer mechanism, which is common for the reaction of SO₄•⁻ with aromatic compounds. rsc.org The presence of both electron-withdrawing chloro and nitro groups on the aromatic ring would influence the reaction kinetics.

Table 1: Reaction Rate Constants of Sulfate Radical-Anions with Various Nitrophenols

| Compound | Rate Constant (M⁻¹ s⁻¹) |

| 2-Nitrophenol | 9.08 × 10⁸ |

| 3-Nitrophenol | 1.72 × 10⁹ |

| 4-Nitrophenol | 6.60 × 10⁸ |

| 2,4-Dinitrophenol | 2.86 × 10⁸ |

| 2,4,6-Trinitrophenol | 7.10 × 10⁷ |

This table presents data for various nitrophenols to illustrate the reactivity with sulfate radical-anions, as determined by the reversed-rates method at approximately 298 K. researchgate.net

Mechanistic Insights into Radical-Mediated Degradation Pathways (e.g., HO•, Cl•)

The degradation of chloronitrophenols in AOPs is a complex process involving various radical species, primarily the hydroxyl radical (•OH) and, in systems containing chloride, the chlorine radical (Cl•).

The hydroxyl radical (•OH) is a powerful, non-selective oxidant that can attack aromatic compounds in several ways:

Hydroxylation: •OH can add to the aromatic ring, forming hydroxylated derivatives. For a compound like this compound, this could lead to the formation of dichloronitro-hydroquinones or catechols.

Hydrogen Abstraction: Abstraction of the hydrogen atom from the phenolic hydroxyl group can occur, forming a phenoxyl radical. This radical is then susceptible to further oxidation.

Radical-Radical Reactions: The initial organic radicals can undergo further reactions, leading to ring-opening and eventual mineralization.

The chlorine radical (Cl•) , which can be formed during AOPs in the presence of chloride ions, also plays a significant role. Studies on the degradation of 4-nitrophenol in the UV/HOCl system have confirmed the importance of both •OH and Cl• radicals. Cl• can participate in electrophilic substitution on the aromatic ring, potentially leading to further chlorination of the parent molecule or its byproducts.

For this compound, the degradation pathway would likely be initiated by •OH attack on the aromatic ring. This could lead to the displacement of a chlorine atom or the nitro group, or addition to the ring. The resulting intermediates would be highly reactive and subject to further oxidation, leading to the cleavage of the aromatic ring and the formation of smaller organic acids before complete mineralization to CO₂, H₂O, and inorganic ions (Cl⁻, NO₃⁻).

Formation and Environmental Fate of AOP-Generated Transformation Byproducts

The treatment of substituted phenols by AOPs can lead to the formation of various transformation byproducts before complete mineralization is achieved. The nature of these byproducts depends on the parent compound and the specific AOP system used.

Based on studies of related compounds, the oxidation of this compound is expected to generate several types of intermediates:

Hydroxylated and Chlorinated Phenols: The oxidation of 2,4-dichlorophenol by sulfate radicals is known to produce chlorinated intermediates like 2,4,6-trichlorophenol. Similarly, the oxidation of 4-nitrophenol can yield chlorinated derivatives such as 2-chloro-4-nitrophenol and 2,6-dichloro-4-nitrophenol. It is therefore probable that the AOP treatment of this compound could result in the formation of more highly chlorinated nitrophenols.

Ring-Opened Products: Radical attack can lead to the cleavage of the aromatic ring, forming aliphatic compounds. For instance, the oxidation of 2,4-dichlorophenol has been shown to produce chlorinated ketones like 1,1,3,3-tetrachloroacetone (B41711) and pentachloroacetone.

Nitrated/Nitrated-Hydroxylated Byproducts: In processes where nitrate is present, the formation of additional nitrated byproducts is possible. The oxidation of 4-nitrophenol has been observed to produce byproducts like 4-nitrocatechol (B145892) and 2,4-dinitrophenol.

Inorganic Ions: As the degradation proceeds, the organic structure is broken down, leading to the release of chloride (Cl⁻) and the mineralization of organically bound nitrogen into nitrate (NO₃⁻) or ammonium (B1175870) (NH₄⁺) ions. studylib.net

The environmental fate of these byproducts is a critical consideration. While some intermediates may be less toxic than the parent compound, others can be equally or more hazardous. Chlorinated intermediates can be persistent and toxic. However, effective AOP treatment aims for the complete mineralization of these byproducts into harmless inorganic substances. studylib.net The acute toxicity of the solution is often monitored during treatment and has been shown to decrease and eventually be eliminated as the parent compound and its major byproducts are destroyed.

Table 2: Potential Transformation Byproducts from the Advanced Oxidation of this compound (Inferred from Related Compounds)

| Precursor Compound Studied | Observed Byproducts | Potential Analogous Byproduct from this compound |

| 2,4-Dichlorophenol | 2,4,6-Trichlorophenol, 2,3,5,6-Tetrachloro-1,4-benzenediol, Chlorinated acetones | Trichloronitrophenols, Dichloronitro-benzenediols, Chlorinated aliphatic acids |

| 4-Nitrophenol | 2-Chloro-4-nitrophenol, 2,6-Dichloro-4-nitrophenol, 4-Nitrocatechol, 2,4-Dinitrophenol | Further chlorinated nitrophenols, Dichloronitro-catechols, Dichlorodinitrophenols |

This table provides a predictive overview of potential byproducts from this compound based on experimentally identified byproducts from structurally similar compounds.

Biological Interactions and Ecotoxicological Mechanisms of 2,4 Dichloro 3 Nitrophenol

Cellular and Subcellular Mechanisms of Ecotoxicity

The ecotoxicological profile of 2,4-Dichloro-3-nitrophenol can be inferred from its chemical structure, which combines the features of a chlorinated phenol (B47542) and a nitrophenol. These functional groups are known to impart specific toxicological properties.

Genotoxicity and Developmental Toxicity in Aquatic Organisms

While direct studies on the genotoxicity and developmental toxicity of this compound in aquatic organisms are limited, research on structurally similar compounds provides significant insights. For instance, 2,4-Dichlorophenol (B122985) (2,4-DCP), a related chlorophenol, has been shown to induce significant DNA damage in the erythrocytes and hepatocytes of goldfish (Carassius auratus). nih.gov This damage is characterized by double-strand breaks, indicating a clear genotoxic potential. nih.gov The mechanism for this is believed to involve the accumulation of reactive oxygen species (ROS) and the depletion of glutathione (B108866) (GSH), a key antioxidant. nih.gov

Furthermore, studies on 2,4-Dichlorophenoxyacetic acid (2,4-D), another related compound, have demonstrated developmental toxicity in zebrafish (Danio rerio) embryos. Exposure to 2,4-D led to decreased survival and hatching rates, with pericardial edema being a common developmental defect. This suggests that chlorinated phenols can interfere with critical developmental processes in fish.

A study on 2,4-dichloro-6-nitrophenol (B1219690) ammonium (B1175870) (DCNPA), a compound with a similar dichloronitrophenol structure, found that while the parent compound did not show genotoxicity in several assays, its major metabolite, 2,4-dichloro-6-aminophenol (DCAP), induced a significant increase in sister chromatid exchanges and micronuclei in V79 cells. This indicates that the metabolic products of dichloronitrophenols can be genotoxic, damaging DNA and causing chromosomal aberrations.

Table 1: Genotoxic and Developmental Effects of Related Dichlorophenol Compounds in Aquatic Organisms

| Compound | Organism | Effect | Reference |

| 2,4-Dichlorophenol (2,4-DCP) | Goldfish (Carassius auratus) | Induces DNA double-strand breaks in erythrocytes and hepatocytes. | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Zebrafish (Danio rerio) | Decreased survival and hatching rates, pericardial edema. | |

| 2,4-dichloro-6-aminophenol (DCAP) | V79 cells | Increased sister chromatid exchanges and micronuclei. |

Endocrine Disrupting Potentials

Chlorophenols are recognized as potential endocrine-disrupting chemicals (EDCs). mdpi.comresearchgate.net EDCs can interfere with the endocrine systems of organisms, leading to adverse effects on development, reproduction, and metabolism. beyondpesticides.orgmdpi.com Studies on 2,4-Dichlorophenol (2,4-DCP) have demonstrated its estrogenic activity, showing that it can alter male rat sexual behavior, which is an estrogen-dependent process. mdpi.comresearchgate.net This suggests that 2,4-DCP can act as a xenoestrogen, mimicking the effects of estrogen in the body. mdpi.comresearchgate.net

In aquatic organisms, the endocrine-disrupting effects of chlorophenols can be significant. For example, 2,4-DCP has been shown to cause female differentiation in zebrafish larvae by altering steroid hormone synthesis pathways and gonadal differentiation. researchgate.net While direct evidence for this compound is not available, its structural similarity to 2,4-DCP suggests a potential for similar endocrine-disrupting activities. The presence of chlorine and a phenol group, common features in many EDCs, warrants further investigation into the specific endocrine effects of this compound on aquatic life. mdpi.comresearchgate.net

Disruption of Oxidative Phosphorylation Pathways

Nitrophenols are classic uncouplers of oxidative phosphorylation. nih.govnih.govyoutube.com This process, which occurs in the mitochondria, is the primary mechanism for ATP synthesis in aerobic organisms. Uncoupling agents disrupt the link between the electron transport chain and ATP synthesis. youtube.com They do this by dissipating the proton gradient across the inner mitochondrial membrane that is necessary for the ATP synthase enzyme to function. youtube.com

The uncoupling activity of nitrophenols is attributed to their ability to carry protons across the mitochondrial membrane. youtube.com This leads to energy from the electron transport chain being released as heat instead of being used to produce ATP. youtube.com 2,4-Dinitrophenol (B41442) (DNP) is a well-known example of such an uncoupler. nih.govnih.gov Given that this compound contains a nitrophenol structure, it is highly probable that it also acts as an uncoupler of oxidative phosphorylation. This would lead to a decrease in cellular energy production and could be a major mechanism of its toxicity in aquatic organisms.

Induction of Methemoglobin Formation

Certain chemicals can oxidize the iron in hemoglobin from the ferrous (Fe2+) to the ferric (Fe3+) state, forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to a condition called methemoglobinemia and resulting in tissue hypoxia. While there are no direct studies linking this compound to methemoglobin formation, related compounds such as nitrites have been shown to induce this condition in fish. nih.govresearchgate.net

Studies on various Amazonian fish species have shown a wide range of methemoglobin formation following exposure to sodium nitrite (B80452). nih.gov Similarly, Nile tilapia (Oreochromis niloticus) exposed to nitrite showed increased methemoglobin levels. researchgate.net The potential for this compound to induce methemoglobinemia would likely depend on its metabolic conversion to reactive intermediates that can oxidize hemoglobin. Further research is needed to determine if this mechanism contributes to the ecotoxicity of this compound.

Direct and Indirect DNA Interaction Mechanisms

Damage to DNA is a critical endpoint in toxicology, as it can lead to mutations, cancer, and cell death. nih.govyoutube.comyoutube.comyoutube.com As mentioned in the genotoxicity section, 2,4-Dichlorophenol (2,4-DCP) can cause DNA damage indirectly through the generation of reactive oxygen species (ROS). nih.gov This oxidative stress overwhelms the cell's antioxidant defenses, leading to damage of cellular macromolecules, including DNA. nih.gov

Another indirect mechanism involves the metabolic activation of the parent compound into a more reactive, DNA-damaging metabolite. The study on 2,4-dichloro-6-nitrophenol ammonium (DCNPA) showed that its metabolite, 2,4-dichloro-6-aminophenol (DCAP), was capable of inducing chromosomal aberrations. This suggests that the biotransformation of dichloronitrophenols can lead to the formation of genotoxic intermediates. Therefore, it is plausible that this compound could exert its genotoxicity through both direct interaction of its metabolites with DNA and indirect damage via oxidative stress.

Impact on Enzyme Systems and Metabolic Processes

Exposure to xenobiotics can significantly alter the activity of various enzyme systems and metabolic processes within an organism. researchgate.netresearchgate.net Studies on related chlorophenol compounds provide insights into the potential effects of this compound.

Research on the effects of cypermethrin, a pesticide, on the freshwater fish Cyprinus carpio demonstrated alterations in the activity of metabolic enzymes such as lactate (B86563) dehydrogenase (LDH) and glutamate (B1630785) dehydrogenase (GDH), as well as the neurotransmitter enzyme acetylcholinesterase (AChE). researchgate.net Similarly, long-term exposure of brown trout and loach to contaminated streams resulted in significant changes in a suite of metabolic enzymes, indicating a clear biochemical response to environmental pollutants. researchgate.net

These enzymatic alterations can serve as biomarkers of exposure and effect, reflecting the organism's attempt to detoxify the compound and cope with the induced stress. Given the chemical nature of this compound, it is expected to interact with various enzymatic pathways, potentially inhibiting or inducing key enzymes involved in detoxification, energy metabolism, and neurotransmission.

Interactions with Biological Macromolecules (e.g., DNA, Proteins)

There is a lack of direct studies investigating the interaction of this compound with biological macromolecules like DNA and proteins. However, research on related compounds, such as 2,4-dichlorophenol and other nitrophenols, provides valuable insights into potential mechanisms of toxicity.

Studies on 2,4-dichlorophenol (2,4-DCP), a structurally related compound lacking the nitro group, have demonstrated its potential to induce DNA damage. For instance, in goldfish (Carassius auratus), 2,4-DCP was found to cause DNA double-strand breaks in a dose-dependent manner in both erythrocytes and hepatocytes. nih.gov The mechanism of this genotoxicity was linked to the generation of reactive oxygen species (ROS) and the depletion of glutathione (GSH), a key antioxidant. nih.gov This suggests that oxidative stress is a likely pathway through which 2,4-DCP exerts its DNA-damaging effects. nih.gov

Furthermore, studies on the effects of 2,4-DCP on plants, such as Allium cepa and Vicia faba, have revealed its cytogenetic and genotoxic impacts. academicjournals.orgacademicjournals.org Treatment with 2,4-DCP led to a decrease in the mitotic index and an increase in the frequency of chromosomal aberrations, including chromosome stickiness, lagging chromosomes, and anaphase bridges. academicjournals.orgacademicjournals.org It also influenced the content of nucleic acids (DNA and RNA) in these plant cells. academicjournals.orgacademicjournals.org

Another related compound, 2,4-dichloro-6-nitrophenol ammonium (DCNPA), has been studied for its genotoxicity. While DCNPA itself did not show positive results in various genotoxicity assays, its major metabolite, 2,4-dichloro-6-aminophenol (DCAP), was found to induce a significant increase in sister chromatid exchanges and micronuclei in V79 cells. nih.gov This indicates that the metabolic activation of such compounds can lead to the formation of genotoxic intermediates that can damage DNA and cause chromosomal aberrations. nih.gov

Given the structural similarities, it is plausible that this compound could also interact with DNA and proteins, potentially through mechanisms involving oxidative stress or the formation of reactive metabolites. However, without direct experimental evidence, this remains speculative.

Table 1: Genotoxic Effects of Compounds Structurally Related to this compound

| Compound | Test Organism/System | Observed Effects | Reference |

| 2,4-Dichlorophenol | Goldfish (Carassius auratus) | DNA double-strand breaks, increased ROS, decreased GSH | nih.gov |

| 2,4-Dichlorophenol | African Catfish (Clarias gariepinus) | Increased DNA fragmentation, oxidative stress | nih.gov |

| 2,4-Dichlorophenol | Allium cepa, Vicia faba | Decreased mitotic index, increased chromosomal aberrations, altered nucleic acid content | academicjournals.orgacademicjournals.org |

| 2,4-dichloro-6-nitrophenol ammonium (DCNPA) | V79 cells | No direct genotoxicity | nih.gov |

| 2,4-dichloro-6-aminophenol (DCAP) (metabolite of DCNPA) | V79 cells | Increased sister chromatid exchanges, increased micronuclei | nih.gov |

In Vitro and In Vivo Biotransformation and Detoxification Pathways in Biological Systems

The biotransformation of xenobiotics, including chlorinated nitrophenols, generally occurs in two main phases. nih.gov Phase I reactions introduce or expose functional groups (e.g., hydroxyl, amino) through oxidation, reduction, or hydrolysis, making the compound more polar. nih.gov Phase II reactions involve the conjugation of these modified compounds with endogenous molecules (e.g., glucuronic acid, sulfate (B86663), glutathione) to further increase water solubility and facilitate excretion. nih.gov

For nitrophenols, a key initial biotransformation step is often the reduction of the nitro group to an amino group. cdc.govresearchgate.net This has been observed in the metabolism of 4-chloro-2-nitrophenol (B165678) by Exiguobacterium sp., which forms 4-chloro-2-aminophenol as an intermediate. researchgate.net Similarly, the metabolism of 2-chloro-4-nitrophenol (B164951) by Burkholderia sp. involves the initial release of the nitrite ion. plos.org

Another important transformation is dehalogenation, the removal of chlorine atoms. In the degradation of 4-chloro-2-nitrophenol, the resulting 4-chloro-2-aminophenol is further dehalogenated to 2-aminophenol. researchgate.net

Hydroxylation is another potential Phase I reaction. For example, 4-nitrophenol (B140041) can be hydroxylated to 4-nitrocatechol (B145892). cdc.gov Following these initial transformations, the resulting metabolites can undergo conjugation. For instance, 2,6-dichloro-4-nitrophenol (B181596) can be sulfated to form DCNP-sulfate. nih.gov

Based on these examples, a plausible biotransformation pathway for this compound in biological systems could involve:

Reduction of the nitro group to form 3-amino-2,4-dichlorophenol (B1274150).

Dehalogenation at either the C2 or C4 position.

Hydroxylation of the aromatic ring.

Conjugation of the phenolic hydroxyl group or the newly formed amino group with glucuronic acid or sulfate to form water-soluble conjugates for excretion.

It is important to emphasize that these are predicted pathways based on the metabolism of related compounds. The actual biotransformation of this compound may vary depending on the organism and the specific enzymes involved.

Table 2: Examples of Biotransformation Pathways for Related Chlorinated Nitrophenols

| Original Compound | Organism/System | Key Metabolites/Pathway Steps | Reference |

| 4-Chloro-2-nitrophenol | Exiguobacterium sp. PMA | Reduction to 4-chloro-2-aminophenol, followed by dehalogenation to 2-aminophenol. | researchgate.net |

| 2-Chloro-4-nitrophenol | Burkholderia sp. RKJ 800 | Initial release of nitrite, formation of chlorohydroquinone (B41787) and hydroquinone (B1673460). | plos.org |

| 2,6-Dichloro-4-nitrophenol | Rat liver cytosol | Sulfation to DCNP-sulfate. | nih.gov |

| p-Nitrophenol | Various | Reduction to p-aminophenol, hydroxylation to 4-nitrocatechol, conjugation (glucuronidation, sulfation). | cdc.govfrontiersin.org |

Advanced Analytical Methodologies for the Characterization and Detection of 2,4 Dichloro 3 Nitrophenol

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating 2,4-dichloro-3-nitrophenol from complex mixtures, enabling its subsequent detection and quantification. Gas and liquid chromatography are the most common approaches.

Gas chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds like phenols. researchgate.net However, the direct analysis of underivatized phenols by GC can sometimes be challenging due to potential interactions with active sites in the injection port or on the capillary column, which can lead to poor peak shape and reduced sensitivity. researchgate.net

When coupled with a mass spectrometer (MS), GC becomes an even more formidable analytical tool. GC-MS combines the separation power of GC with the identification capabilities of MS, which provides information about the mass-to-charge ratio of the analyte and its fragments. This combination allows for the confident identification of this compound even in complex environmental samples. For instance, the analysis of various nitrophenols has been successfully performed using GC-MS, often after a derivatization step to improve volatility and chromatographic performance. nih.gov The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule, enabling its unambiguous identification. researchgate.net

Key GC-MS Parameters for Phenol (B47542) Analysis:

| Parameter | Typical Conditions |

| Column | Wide-bore capillary columns (e.g., DB-5, DB-1701) epa.govepa.gov |

| Carrier Gas | Helium or Hydrogen researchgate.net |

| Injection Mode | Split/splitless or on-column |

| Detector | Mass Spectrometer (MS), Electron Capture Detector (ECD), or Nitrogen-Phosphorus Detector (NPD) epa.gov |

| Derivatization | Optional, but often recommended for improved performance researchgate.net |

High-performance liquid chromatography (HPLC) is particularly well-suited for the analysis of less volatile and more polar compounds, making it an excellent alternative to GC for phenols. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for separating phenolic compounds. chromatographyonline.comresearchgate.net

The coupling of HPLC with mass spectrometry (HPLC-MS) provides a highly sensitive and selective method for the analysis of this compound in complex matrices like water samples. shimadzu.comeeer.org This technique allows for the determination of the compound at very low concentrations, often in the parts-per-billion (ppb) range. eeer.org Various ionization sources, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be used to generate ions from the separated analytes before they enter the mass analyzer. eeer.orgsielc.com

A study on the analysis of nitrophenols in cloud water using HPLC-MS demonstrated detection limits ranging from 50 pg to 1 ng. shimadzu.com Another method developed for the determination of phenol and various nitrophenols in tap water using a monolithic column achieved separation in under 3.5 minutes. researchgate.net

Typical HPLC Conditions for Phenol Analysis:

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or PFP chromatographyonline.comeeer.orglibretexts.org |

| Mobile Phase | Acetonitrile/water or Methanol/water with acid or buffer researchgate.netlibretexts.org |

| Detector | UV-Vis or Mass Spectrometer (MS) chromatographyonline.comresearchgate.net |

| Flow Rate | 0.5 - 3 mL/min researchgate.neteeer.org |

Derivatization is a chemical modification process used to convert an analyte into a product with improved chromatographic properties. mdpi.com For the GC analysis of phenols, derivatization is often employed to increase volatility and thermal stability, and to reduce interactions with the chromatographic system. mdpi.comresearchgate.net Common derivatization reactions include silylation, acylation, and alkylation. mdpi.com

Silylation: This process replaces active hydrogen atoms in the hydroxyl group of the phenol with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. researchgate.net

Acylation: In this method, an acyl group is introduced, often by reacting the phenol with an anhydride (B1165640) like acetic anhydride. scirp.org

Alkylation: This involves the addition of an alkyl group. For example, methylation using diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) can convert phenols to their more volatile methyl ethers. nih.govepa.gov

For HPLC analysis, pre-column derivatization can be used to enhance the detectability of phenols, especially when using a UV-Vis detector. For example, reacting phenols with 4-nitrobenzoyl chloride introduces a chromophore that strongly absorbs UV light, thereby increasing the sensitivity of the analysis. researchgate.net In-column derivatization has also been explored, where the derivatizing agent is added directly to the chromatographic system. scirp.orgrsc.org These strategies are crucial for achieving the low detection limits required for environmental monitoring. scirp.orgrsc.org

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of this compound. NMR and FTIR spectroscopy are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms in this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shifts (δ) of the aromatic protons in this compound are influenced by the electron-withdrawing effects of the chlorine and nitro groups and the electron-donating effect of the hydroxyl group. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. youtube.com For this compound, six distinct signals would be expected in the proton-decoupled ¹³C NMR spectrum, as all six carbon atoms in the benzene (B151609) ring are in unique chemical environments. chemicalbook.com The chemical shifts of these carbons are also significantly affected by the attached functional groups. youtube.comnih.gov The carbon attached to the hydroxyl group will appear at a different chemical shift compared to the carbons bonded to the chlorine atoms or the nitro group. youtube.com

Predicted NMR Data for Nitrophenol Isomers:

| Compound | Number of ¹³C NMR Peaks |

| o-nitrophenol | 6 youtube.com |

| m-nitrophenol | 6 youtube.com |

| p-nitrophenol | 4 youtube.com |

This table illustrates how ¹³C NMR can distinguish between isomers based on molecular symmetry. Since this compound has no plane of symmetry, it is expected to show six distinct peaks.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

A study on 2,4-dichloro-6-nitrophenol (B1219690), a similar compound, provides insight into the expected spectral features. researchgate.net The FTIR and FT-Raman spectra of this compound were recorded and analyzed with the aid of theoretical calculations. researchgate.net For this compound, the following characteristic vibrations would be anticipated:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-O Stretching: Strong absorption bands typically in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric) for the nitro group.

C-Cl Stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹, indicating the presence of carbon-chlorine bonds.

C=C Stretching: Bands in the 1450-1600 cm⁻¹ region due to the aromatic ring.

C-H Stretching: Signals above 3000 cm⁻¹ for the aromatic C-H bonds.

These spectroscopic methods, in conjunction with chromatographic techniques, provide a comprehensive approach for the unambiguous identification and detailed characterization of this compound.

UV-Visible Spectroscopy for Reaction Monitoring and Complex Formation

UV-Visible spectroscopy is a powerful and accessible technique for monitoring chemical reactions and studying the formation of new chemical species in real-time. thermofisher.com This method relies on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. thermofisher.com Any change in the electronic structure of a molecule, such as during a chemical reaction or complex formation, will result in a change in its UV-Vis absorption spectrum.

Reaction Monitoring: By tracking the changes in absorbance at a specific wavelength over time, the concentration of reactants or products can be determined, allowing for the calculation of reaction rates and the elucidation of kinetic profiles. thermofisher.com For nitrophenolic compounds, this technique is particularly useful. For instance, the reduction of a nitrophenol to an aminophenol can be readily monitored. The starting material, a nitrophenol, typically exhibits a characteristic absorption peak that disappears as the reaction progresses, while a new peak corresponding to the aminophenol product appears. A well-documented example is the reduction of 4-nitrophenol (B140041), where the initial peak of the 4-nitrophenolate (B89219) ion at around 400 nm diminishes upon the addition of a reducing agent, and the solution's color fades, indicating the formation of 4-aminophenol (B1666318). researchgate.net This serves as a model for how the transformation of this compound could be similarly tracked.

Complex Formation: UV-Visible spectroscopy is also instrumental in observing the formation of complexes between a chromophoric molecule like this compound and other chemical entities, such as metal ions. When a complex is formed, the interaction between the ligand (the nitrophenol) and the central atom can alter the energy levels of the molecule's electrons, leading to a shift in the maximum absorption wavelength (λmax). For example, in studies involving the reaction of 2,2-diphenyl-1-picrylhydrazyl (DPPH) with a palladium-hydrazide complex, the formation of the DPPH anion is confirmed by the appearance of a new absorption band at 428 nm. researchgate.net This demonstrates how the formation of a new species can be identified and followed spectroscopically.

Table 1: Illustrative UV-Vis Spectral Shifts in Nitrophenol Reactions This table is based on a model reaction and illustrates the principle of reaction monitoring via UV-Vis spectroscopy.

| Species | Condition | Typical λmax (nm) | Observation | Source |

|---|---|---|---|---|

| 4-Nitrophenol | Aqueous Solution | ~320 | Presence of the protonated form. | researchgate.net |

| 4-Nitrophenolate ion | Alkaline (NaBH₄ added) | ~400 | Formation of the deprotonated ion, indicated by a color change to yellow. | researchgate.net |

| 4-Aminophenol | Post-reduction | N/A (in visible range) | Disappearance of the 400 nm peak, indicating product formation. | researchgate.net |

High-Resolution Mass Spectrometry for Metabolite and Byproduct Identification (e.g., LC-MS/MS, LC-Q-ToF-MS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying the metabolites and byproducts of a parent compound like this compound. nih.govresearchgate.net Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-ToF-MS) combine the separation power of liquid chromatography with the high mass accuracy and fragmentation capabilities of advanced mass spectrometers. nih.govshimadzu.com

Principle of Operation: LC separates the complex mixture of compounds from a sample. nih.gov The separated components then enter the mass spectrometer, where they are ionized. HRMS instruments measure the mass-to-charge ratio (m/z) of ions with very high precision (typically to within a few parts per million), which allows for the determination of a molecule's elemental formula. nih.gov

LC-MS/MS: This technique, often performed on a triple quadrupole (TQ) or ion trap (IT) instrument, involves selecting a specific precursor ion (the metabolite or byproduct), fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions. shimadzu.com This fragmentation pattern provides a structural fingerprint of the molecule, aiding in its identification.

LC-Q-ToF-MS: This hybrid technique combines a quadrupole, which can select precursor ions, with a time-of-flight (TOF) analyzer, which measures the m/z of ions with high resolution and accuracy. shimadzu.comlcms.cz A key advantage is its ability to collect full-scan high-resolution data for all ions, allowing for retrospective analysis of the data for unknown compounds without needing to re-run the sample. shimadzu.com

A practical application of these techniques is the identification of dichloroaniline (DCA) isomers, which are known metabolites of certain pesticides. mdpi.com In one study, HPLC-MS/MS was used to develop a method for the simultaneous determination of 3,4-DCA and 3,5-DCA. The parent ion (m/z 163.03) was fragmented, and the resulting daughter ions were used for quantification and confirmation. mdpi.com This approach is directly analogous to how one would identify and characterize the transformation products of this compound in environmental or biological samples.

Table 2: Example Mass Spectrometry Parameters for Dichloroaniline Metabolite Detection This table is based on a study of dichloroaniline isomers and demonstrates the typical parameters used in an LC-MS/MS method.

| Parameter | Setting for 3,4-DCA / 3,5-DCA | Purpose | Source |

|---|---|---|---|

| Ionization Mode | Positive Ion | To create positively charged ions for detection. | mdpi.com |

| Precursor Ion (m/z) | 163.03 | The mass-to-charge ratio of the parent molecule. | mdpi.com |

| Product Ion (m/z) | 128.0 | A major fragment ion used for quantification. | mdpi.com |

| Second Product Ion (m/z) | 75.1 | A secondary fragment ion used for confirmation. | mdpi.com |

| Collision Energy (eV) | 20 | The energy used to fragment the precursor ion. | mdpi.com |

Advanced Material Characterization Techniques (e.g., X-ray Diffraction, Scanning Electron Microscopy) for Related Complexes

When this compound or related ligands form solid-state materials, such as coordination complexes with metal ions, advanced techniques are required to elucidate their three-dimensional structure and surface characteristics.

Scanning Electron Microscopy (SEM): Scanning Electron Microscopy is used to visualize the surface topography and morphology of materials at high magnification. researchgate.net A focused beam of electrons is scanned across the sample's surface, and the interactions generate various signals that are used to form an image. SEM provides valuable information about the crystal shape, size distribution, and surface features of synthesized complexes, which can influence their bulk properties.

Table 3: Crystallographic Data for Fe(III) Complexes with a 2,4-Dichlorophenol (B122985) Derivative This table presents data for complexes synthesized with 2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenol (Hdqmp), a related compound, illustrating the type of information obtained from X-ray diffraction.

| Complex | Formula | Crystal System | Space Group | Temperature (K) | Source |

|---|---|---|---|---|---|

| Fe(dqmp)₂·H₂O | C₃₂H₁₈Cl₄FeN₅O₅ | Monoclinic | P2₁/c | 100 | rsc.org |

| Fe(dqmp)₂·2CH₃COCH₃ | C₃₈H₃₀BCl₄F₄FeN₄O₄ | Triclinic | P-1 | 100 | rsc.org |

| Fe(dqmp)₂ | C₃₂H₁₆Cl₅FeN₄O₆ | Monoclinic | P2₁/n | 100 | rsc.org |

Computational and Theoretical Investigations of 2,4 Dichloro 3 Nitrophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, allowing for the detailed investigation of molecular properties at the atomic level. For 2,4-dichloro-3-nitrophenol, these calculations can elucidate its electronic structure, vibrational modes, and the energetics of its chemical reactions.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for systems like substituted nitrophenols. researchgate.net DFT calculations for this compound would begin by optimizing the molecular geometry to find the lowest energy conformation. This optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states and electronic transitions. mpg.de By applying TD-DFT, one can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. nih.gov This is particularly useful for understanding its photochemical properties, as the calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as the promotion of an electron from a lower energy orbital to a higher energy one (e.g., HOMO to LUMO). researchgate.netnih.gov For nitrophenols, these spectra are often characterized by bands related to π→π* transitions within the benzene (B151609) ring and n→π* transitions involving the nitro and hydroxyl groups. nih.gov

Table 1: Predicted Electronic Properties of this compound from DFT/TD-DFT This table is illustrative, based on typical results for similar compounds.

| Parameter | Predicted Value/Information | Significance |

|---|---|---|

| Optimized Ground State Energy | Value in Hartrees | Indicates the molecule's thermodynamic stability. |

| Dipole Moment | Value in Debye | Measures the molecule's overall polarity, influencing solubility and intermolecular forces. |

| Calculated λmax (TD-DFT) | ~300-400 nm | Predicts the wavelength of maximum light absorption, relevant for photolysis studies. nih.gov |

| Major Electronic Transition | HOMO → LUMO | Characterizes the primary electronic excitation, influencing photochemical reactivity. nih.gov |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atom of the hydroxyl group. The LUMO is likely to be concentrated around the electron-withdrawing nitro group (-NO₂). A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. scirp.org This analysis is vital for predicting how the molecule will interact with other chemical species, such as oxidants or nucleophiles in the environment.

Table 2: Frontier Molecular Orbital (FMO) Analysis of this compound This table is illustrative and conceptual.

| Orbital | Expected Location of Electron Density | Role in Reactivity |

|---|---|---|

| HOMO | Phenolic oxygen, aromatic ring | Region susceptible to electrophilic attack; site of electron donation. |

| LUMO | Nitro (-NO₂) group, aromatic ring | Region susceptible to nucleophilic attack; site of electron acceptance. |

| HOMO-LUMO Gap (ΔE) | Relatively small value | Indicates high polarizability and chemical reactivity. scirp.org |

Vibrational frequency analysis, calculated using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By correlating these theoretical spectra with experimentally obtained data, a detailed assignment of vibrational modes to specific functional groups can be achieved. researchgate.netnih.gov This process helps confirm the molecular structure and provides insight into intramolecular forces.

For this compound, key vibrational modes include the O-H stretch of the hydroxyl group, the asymmetric and symmetric stretches of the N-O bonds in the nitro group, C-Cl stretching modes, and various vibrations of the aromatic ring. scirp.org The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound Based on typical frequency ranges for the functional groups.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Hydroxyl (-OH) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Benzene Ring |

| N-O Asymmetric Stretch | 1500 - 1570 | Nitro (-NO₂) |

| N-O Symmetric Stretch | 1300 - 1370 | Nitro (-NO₂) |

| C=C Stretch (Aromatic) | 1400 - 1600 | Benzene Ring |

| C-Cl Stretch | 550 - 850 | Chloro (-Cl) scirp.org |

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating BDEs is essential for predicting the initial steps in the degradation or transformation of a molecule. For environmental pollutants, this can help identify the most labile bonds and thus the most likely initial reactions in degradation pathways, such as photolysis or reaction with radicals.

In this compound, key bonds for BDE analysis would include the C-N bond of the nitro group, the two C-Cl bonds, and the O-H bond of the hydroxyl group. A lower BDE for a particular bond suggests it is more susceptible to cleavage. For instance, comparing the BDE of the C-N bond to that of the C-Cl bonds can indicate whether denitration (loss of the -NO₂ group) or dechlorination is a more favorable initial degradation step. researchgate.net These calculations are critical for modeling the molecule's persistence and transformation in the environment.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. libretexts.org It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green or yellow areas represent neutral potential.

For this compound, the MEP map would show:

Negative Potential (Red): Localized on the highly electronegative oxygen atoms of the nitro and hydroxyl groups. These are the primary sites for interaction with electrophiles and for hydrogen bonding. researchgate.netresearchgate.net

Positive Potential (Blue): Concentrated around the hydrogen atom of the hydroxyl group, making it the most likely site for deprotonation or nucleophilic attack. The areas around the chlorine atoms may also show positive potential due to the "σ-hole" effect.

Ring System: The potential of the aromatic ring is influenced by the competing effects of the electron-donating -OH group and the strongly electron-withdrawing -NO₂ and -Cl groups.